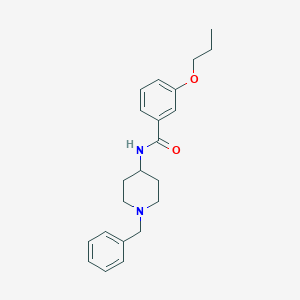![molecular formula C13H15NO2 B268282 N-[2-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268282.png)
N-[2-(allyloxy)phenyl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(allyloxy)phenyl]cyclopropanecarboxamide, also known as ALLO-ACA, is a synthetic compound that belongs to the class of cyclopropane carboxamides. It has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of N-[2-(allyloxy)phenyl]cyclopropanecarboxamide is not fully understood, but it is believed to work by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer growth and inflammation. N-[2-(allyloxy)phenyl]cyclopropanecarboxamide has also been shown to activate certain receptors in the brain that are involved in neuroprotection.
Biochemical and Physiological Effects
N-[2-(allyloxy)phenyl]cyclopropanecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the protection of neurons. It has also been shown to have antioxidant properties, which could make it useful in preventing oxidative stress-related diseases. Additionally, N-[2-(allyloxy)phenyl]cyclopropanecarboxamide has been shown to have a low toxicity profile, making it a promising candidate for further study.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(allyloxy)phenyl]cyclopropanecarboxamide has several advantages and limitations for lab experiments. One advantage is its high purity and yield, which makes it suitable for large-scale production. Another advantage is its low toxicity profile, which makes it safe to use in in vitro and in vivo experiments. However, one limitation is its limited solubility in water, which could make it difficult to use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for N-[2-(allyloxy)phenyl]cyclopropanecarboxamide research. One direction is to study its potential use in treating other diseases, such as cardiovascular disease and diabetes. Another direction is to investigate its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, more research is needed to understand its mechanism of action and potential side effects, as well as to optimize its synthesis method for even higher yields and purity. Overall, N-[2-(allyloxy)phenyl]cyclopropanecarboxamide shows great potential for further study and could have significant implications for various fields of research.
Métodos De Síntesis
N-[2-(allyloxy)phenyl]cyclopropanecarboxamide can be synthesized through a multistep procedure involving the reaction of 2-allylphenol with cyclopropanecarboxylic acid, followed by the addition of N,N-dimethylformamide and triethylamine. The resulting product is purified through column chromatography to obtain the final compound. This method has been optimized to produce high yields of pure N-[2-(allyloxy)phenyl]cyclopropanecarboxamide, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
N-[2-(allyloxy)phenyl]cyclopropanecarboxamide has shown promising results in various scientific research applications, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its potential use in treating cancer, inflammation, and neurological disorders. N-[2-(allyloxy)phenyl]cyclopropanecarboxamide has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its anti-inflammatory effects, which could make it useful in treating inflammatory diseases such as rheumatoid arthritis. Additionally, N-[2-(allyloxy)phenyl]cyclopropanecarboxamide has been shown to have neuroprotective effects, making it a potential candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
N-[2-(allyloxy)phenyl]cyclopropanecarboxamide |
|---|---|
Fórmula molecular |
C13H15NO2 |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
N-(2-prop-2-enoxyphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C13H15NO2/c1-2-9-16-12-6-4-3-5-11(12)14-13(15)10-7-8-10/h2-6,10H,1,7-9H2,(H,14,15) |
Clave InChI |
WTLHMVFCPJWAJH-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC=C1NC(=O)C2CC2 |
SMILES canónico |
C=CCOC1=CC=CC=C1NC(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxyethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B268201.png)
![N-[3-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide](/img/structure/B268203.png)
![2-chloro-N-{3-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B268205.png)
![3,5-dichloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268206.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B268209.png)
![N-[3-(butyrylamino)phenyl]-2-ethoxybenzamide](/img/structure/B268210.png)
![2-ethoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B268212.png)
![2-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268213.png)
![2-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268214.png)
![N-[4-(isobutyrylamino)phenyl]cyclohexanecarboxamide](/img/structure/B268217.png)

![3-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268220.png)
![3-propoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268221.png)
![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B268222.png)